molecular formula C19H10BrNO4 B4969322 5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-YL)furan-2-carboxamide

5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-YL)furan-2-carboxamide

Cat. No.: B4969322
M. Wt: 396.2 g/mol
InChI Key: ABWZWRXXBYPAKG-UHFFFAOYSA-N
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Description

5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-YL)furan-2-carboxamide is a complex organic compound that features a bromine atom, an anthracene derivative, and a furan ring

Properties

IUPAC Name

5-bromo-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrNO4/c20-16-8-7-15(25-16)19(24)21-10-5-6-13-14(9-10)18(23)12-4-2-1-3-11(12)17(13)22/h1-9H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWZWRXXBYPAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-YL)furan-2-carboxamide typically involves the following steps:

    Formation of the Anthracene Derivative: The starting material, 9,10-dioxo-9,10-dihydroanthracene, is prepared through the oxidation of anthracene using reagents such as potassium dichromate or chromium trioxide.

    Bromination: The anthracene derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling with Furan-2-carboxylic Acid: The brominated anthracene derivative is coupled with furan-2-carboxylic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups in the anthracene moiety to hydroxyl groups, forming hydroxyanthracene derivatives.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyanthracene derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-YL)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-YL)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially inhibiting their functions.

    Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways or inhibit microbial growth by disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Uniqueness

5-Bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-YL)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity and interactions in various applications.

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